Branched vs. Linear Aminopropyl Side-Chain Identity
The target compound is the only constitutional isomer among three C6H12N4S 3-aminopropylsulfanyl-4-methyl-4H-1,2,4-triazoles bearing a branched 1-aminopropan-2-yl side chain. The 2-aminopropyl isomer (CAS 1341920-97-5) and 3-aminopropyl isomer (no CAS) feature linear chains with terminal primary amines . The branched isomer presents a distinct steric footprint at the sulfanyl attachment point, which in the broader alkylsulfanyl-1,2,4-triazole VCP inhibitor class directly modulates allosteric binding at the D2 domain of p97 and dictates cellular potency [1]. No comparative biological data among these three specific isomers have been reported in the peer-reviewed literature to date.
| Evidence Dimension | Side-chain branching pattern (structural isomer identity) |
|---|---|
| Target Compound Data | Branched 1-aminopropan-2-yl chain; amine on secondary carbon; SMILES: CC(CN)Sc1nncn1C; InChIKey: BGASJUGUWHHFGR-UHFFFAOYSA-N |
| Comparator Or Baseline | 3-[(2-aminopropyl)sulfanyl]- (CAS 1341920-97-5, linear); 3-[(3-aminopropyl)sulfanyl]- (no CAS, linear); both SMILES contain linear aminopropyl chains |
| Quantified Difference | Qualitative structural difference: branched vs. linear chain. No quantitative biological difference established in published literature. |
| Conditions | Structural identity confirmed by InChIKey, SMILES, and CAS registry |
Why This Matters
For procurement purposes, confirmation of receipt of the correct branched isomer rather than a linear-chain analog is essential when structure-activity data are absent; the branched primary amine may yield different reactivity in downstream conjugations or different binding geometry in target-based assays, as demonstrated in the broader VCP inhibitor class [1].
- [1] Polucci P, Magnaghi P, Angiolini M, et al. Alkylsulfanyl-1,2,4-triazoles, a New Class of Allosteric Valosine Containing Protein Inhibitors. Synthesis and Structure–Activity Relationships. Journal of Medicinal Chemistry. 2013;56(2):437-450. doi:10.1021/jm3013213. PMID: 23245311. View Source
